2-[(1S,2R)-2-Bromocyclopropyl]propan-2-ol
Description
2-[(1S,2R)-2-Bromocyclopropyl]propan-2-ol (molecular formula: C₆H₁₁BrO, molecular weight: 199.70 g/mol) is a tertiary alcohol featuring a strained brominated cyclopropane ring. This compound is synthesized as a racemic mixture (rac-) and is characterized by its stereochemistry at the cyclopropane carbon atoms (1S,2R configuration) . Its unique structure confers distinct physicochemical properties, such as increased lipophilicity due to the bromocyclopropyl group, which may influence reactivity and biological interactions.
Properties
IUPAC Name |
2-[(1S,2R)-2-bromocyclopropyl]propan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11BrO/c1-6(2,8)4-3-5(4)7/h4-5,8H,3H2,1-2H3/t4-,5-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMZSQXLWJAJGED-RFZPGFLSSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1CC1Br)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)([C@@H]1C[C@H]1Br)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1S,2R)-2-Bromocyclopropyl]propan-2-ol typically involves the bromination of cyclopropylpropan-2-ol. This can be achieved through the following steps:
Starting Material: : Cyclopropylpropan-2-ol is prepared from cyclopropylmethyl ketone through a Grignard reaction followed by reduction.
Bromination: : The cyclopropylpropan-2-ol undergoes bromination using bromine (Br2) in the presence of a suitable solvent like dichloromethane (CH2Cl2) at low temperatures to ensure selective mono-bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and safety of the bromination process. The use of automated systems for precise control of reaction conditions and reagent addition can also be employed to scale up the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-[(1S,2R)-2-Bromocyclopropyl]propan-2-ol can undergo various chemical reactions, including:
Oxidation: : Oxidation reactions can convert the alcohol group to a ketone or carboxylic acid.
Reduction: : Reduction reactions can reduce the bromine atom to hydrogen, forming a cyclopropylpropan-2-ol derivative.
Substitution: : Nucleophilic substitution reactions can replace the bromine atom with other functional groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include chromium(VI) oxide (CrO3) and pyridinium chlorochromate (PCC).
Reduction: : Reducing agents like lithium aluminium hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: : Nucleophiles such as sodium azide (NaN3) or potassium iodide (KI) can be employed in substitution reactions.
Major Products Formed
Oxidation: : The major products include cyclopropylpropan-2-one and cyclopropylpropanoic acid.
Reduction: : The major product is cyclopropylpropan-2-ol.
Substitution: : The major products depend on the nucleophile used, such as azides or iodides.
Scientific Research Applications
2-[(1S,2R)-2-Bromocyclopropyl]propan-2-ol has several applications in scientific research:
Chemistry: : It serves as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: : The compound can be used as a probe to study enzyme mechanisms and interactions with biological macromolecules.
Medicine: : It has potential as a lead compound in drug discovery, particularly in the development of new pharmaceuticals targeting specific diseases.
Industry: : It can be utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 2-[(1S,2R)-2-Bromocyclopropyl]propan-2-ol exerts its effects depends on the specific application. For example, in drug discovery, the compound may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would need to be determined through experimental studies.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties of 2-[(1S,2R)-2-Bromocyclopropyl]propan-2-ol , a detailed comparison with structurally related compounds is provided below.
Table 1: Structural and Functional Comparison
Key Comparative Insights
In contrast, the indolyloxy and methoxyphenoxy substituents in the (2R,S)-propan-2-ol derivative (Table 1, Row 2) contribute to π-π stacking interactions, which are critical for adrenoceptor binding .
Biological Activity: While this compound lacks direct pharmacological data in the provided evidence, its structural analogs exhibit significant bioactivity. For example, the indolyloxy propan-2-ol derivative (Table 1, Row 2) demonstrates dual α1-/β1-adrenolytic and antiarrhythmic effects comparable to carvedilol, a clinically used β-blocker .
Physicochemical Properties: The bromocyclopropyl group increases molecular weight and lipophilicity (logP ≈ 2.1 estimated) relative to tert-butanol (logP ≈ 0.35), suggesting improved membrane permeability but reduced aqueous solubility . Methoxy-substituted analogs (e.g., Table 1, Row 2) balance lipophilicity and polarity, optimizing pharmacokinetic profiles for cardiovascular applications .
Synthetic Utility: The strained cyclopropane ring in this compound may render it a versatile intermediate for synthesizing bicyclic or spirocyclic compounds via ring-expansion reactions, a pathway less feasible with simpler alcohols like tert-butanol .
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